Structural Uniqueness: Exclusive 4-Methylthiazol-2-yl + 2-Phenyl-2H-tetrazole Combination in Patent SAR Space
Within the US 4,946,855 patent landscape, the exact combination of a 4-methyl substituent on the thiazol-2-yl amine and a 2-phenyl-2H-tetrazole-5-carboxamide scaffold represents a discrete and explicitly exemplified chemical space [1]. The patent's generic Markush structure permits hundreds of thousands of virtual analogs, yet fewer than 50 specific compounds were prepared and tested. The presence of the 4-methyl group (rather than 5-methyl or 4,5-dimethyl) on the thiazole, together with the 2-phenyl tetrazole regioisomer, dictates a unique three-dimensional conformation and dipole moment that are not reproduced by the more common 1-phenyl-tetrazole or 5-methylthiazole variants [2]. This exclusivity means the compound cannot be trivially interchanged with a 'close' analog without risking loss of the pharmacological profile documented in the patent.
| Evidence Dimension | Chemical structure uniqueness within patent SAR |
|---|---|
| Target Compound Data | 4-methylthiazol-2-yl + 2-phenyl-2H-tetrazole-5-carboxamide (exact combination exemplified in US 4,946,855) |
| Comparator Or Baseline | Generic Markush class encompassing >10^5 theoretical analogs; only ~40-50 compounds synthesized and tested |
| Quantified Difference | Not quantifiable as a numerical difference; differentiation is categorical (explicitly exemplified vs. merely encompassed by Markush) |
| Conditions | Patent US 4,946,855 (Sawai Pharmaceutical Co., 1990); analysis of exemplified compound set vs. generic formula scope |
Why This Matters
For procurement in patent-protected lead optimization, selecting an explicitly exemplified compound with documented biological data reduces the risk of acquiring an SAR-inactive analog.
- [1] Sawai Pharmaceutical Co., Ltd. Carboxamide derivatives having tetrazole and thiazole rings and their use. US Patent 4,946,855, issued August 7, 1990. View Source
- [2] Honma, Y. et al. Antiallergic agents. 2. N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides. Journal of Medicinal Chemistry, 1983, 26(10), 1499-1504. (Establishes the precedent for differential activity between tetrazole regioisomers). View Source
